Synthesis Pathways for 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine
Synthesis Pathways for 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine
[1]
CAS Number: 216766-18-6 (Target) | Molecular Formula: C7H5BrF3NO | Molecular Weight: 256.02 g/mol [1]
Executive Summary
This technical guide details the synthesis of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine , a critical scaffold in the development of kinase inhibitors and agrochemicals.[1] The presence of the trifluoromethyl group at the C6 position imparts metabolic stability and lipophilicity, while the 2-bromo-3-methoxy motif serves as a versatile "orthogonally reactive" handle for further functionalization (e.g., Suzuki-Miyaura coupling at C2, demethylation at C3).
We present two distinct pathways:
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The Electrophilic Aromatic Substitution (SEAr) Route : A robust, scalable approach starting from 6-(trifluoromethyl)pyridin-3-ol.[1] This is the recommended pathway for multi-gram synthesis.[1]
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The Directed Ortho Metalation (DoM) Route : A high-precision, cryogenic method utilizing lithiation logic, ideal for late-stage functionalization or when regioselectivity in the SEAr route is compromised.[1]
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors.[1] The choice depends on the availability of the starting pyridinol and the desired sequence of functionalization.[1]
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Disconnection A (C-O Bond) : Leads to 2-bromo-6-(trifluoromethyl)pyridin-3-ol .[1] This precursor allows for late-stage tuning of the alkoxy group.[1]
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Disconnection B (C-Br Bond) : Leads to 3-methoxy-6-(trifluoromethyl)pyridine .[1] This requires a regioselective bromination at C2, achieved via lithiation.[1]
Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.
Pathway 1: The SEAr Route (Scalable & Robust)
Mechanism : Electrophilic Aromatic Substitution followed by O-Alkylation.[1] Advantage : Avoids cryogenic conditions; uses standard reagents.[1]
Step 1: Regioselective Bromination
The starting material, 6-(trifluoromethyl)pyridin-3-ol , contains a strong activating group (-OH) at C3 and a strong electron-withdrawing group (-CF3) at C6.[1]
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Regiochemistry : The hydroxyl group directs electrophiles ortho and para.[1] Position 6 is blocked.[1] Position 2 (ortho) and Position 4 (ortho) are the candidates.
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Selectivity Control : Position 2 is favored due to the "alpha-effect" where the pyridine nitrogen can coordinate with the brominating agent, and the general tendency of 3-hydroxypyridines to brominate at C2.
Reaction Scheme: 6-(trifluoromethyl)pyridin-3-ol + Br2/NaOAc -> 2-Bromo-6-(trifluoromethyl)pyridin-3-ol[1]
Step 2: O-Methylation
The resulting phenol is alkylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]
Reaction Scheme: 2-Bromo-6-(trifluoromethyl)pyridin-3-ol + MeI + K2CO3 -> Target
Experimental Protocol (Pathway 1)
| Parameter | Specification |
| Reagents | 6-(Trifluoromethyl)pyridin-3-ol (1.0 eq), NBS (1.05 eq) or Br2 (1.0 eq), MeI (1.2 eq), K2CO3 (2.0 eq) |
| Solvents | Acetonitrile (Step 1), DMF or Acetone (Step 2) |
| Temperature | 0°C to RT (Step 1), 60°C (Step 2) |
| Yield | 65-75% (Over 2 steps) |
Detailed Procedure:
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Bromination : Dissolve 6-(trifluoromethyl)pyridin-3-ol (10 g, 61.3 mmol) in Acetonitrile (100 mL). Cool to 0°C.[1]
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Add N-Bromosuccinimide (NBS) (11.4 g, 64.4 mmol) portion-wise over 30 minutes.
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Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS for the formation of 2-bromo-6-(trifluoromethyl)pyridin-3-ol (CAS 1211526-50-9).[1]
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Workup : Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.
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Methylation : Dissolve the crude phenol in DMF (80 mL). Add Potassium Carbonate (16.9 g, 122 mmol) and stir for 15 min.
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Add Methyl Iodide (4.6 mL, 73.5 mmol) dropwise. Heat to 60°C for 3 hours.
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Isolation : Pour into ice water. Extract with Et2O.[1] The organic layer is washed with LiCl solution (to remove DMF), dried, and concentrated.[1] Purify via silica gel chromatography (Hexanes/EtOAc).
Pathway 2: The DoM Route (High Precision)
Mechanism : Directed Ortho Metalation (DoM).[1] Advantage : Guarantees C2 regioselectivity if Step 1 bromination is ambiguous (e.g., if C4 isomers form).[1]
Step 1: O-Methylation
First, convert the hydroxypyridine to the methoxypyridine to establish the Directing Group (DG).[1]
Step 2: Lithiation-Bromination
The 3-methoxy group serves as a Directed Metalation Group (DMG).[1] Treatment with n-Butyllithium (n-BuLi) selectively deprotonates C2 (the position between the ring nitrogen and the methoxy group) due to the synergistic inductive effects of N and O (Complex Induced Proximity Effect - CIPE).[1]
Reaction Scheme: 3-Methoxy-6-(trifluoromethyl)pyridine + n-BuLi -> [Li-Intermediate] + CBr4 -> Target
Figure 2: Directed Ortho Metalation pathway ensuring exclusive C2 functionalization.
Experimental Protocol (Pathway 2)
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Setup : Flame-dry a 250 mL flask under Argon.
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Reagents : 3-Methoxy-6-(trifluoromethyl)pyridine (5.0 g, 28.2 mmol), n-BuLi (1.1 eq, 2.5M in hexanes), TMEDA (1.1 eq), CBr4 (1.2 eq).[1]
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Lithiation : Dissolve substrate and TMEDA in anhydrous THF (50 mL). Cool to -78°C.[1]
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Add n-BuLi dropwise over 20 min.[1] The solution typically turns deep yellow/orange.[1] Stir for 1 hour at -78°C.
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Quench : Dissolve CBr4 (11.2 g) in THF (20 mL) and add dropwise to the lithiated species at -78°C.
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Workup : Allow to warm to RT. Quench with saturated NH4Cl.[1] Extract with EtOAc.[1][2][3]
Safety & Handling
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Trifluoromethyl Compounds : While the CF3 group is generally stable, avoid strong reducing conditions that might defluorinate the ring.[1]
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Methyl Iodide : A potent alkylating agent and suspected carcinogen.[1] Use in a fume hood with proper gloves.[1]
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n-Butyllithium : Pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen) strictly.
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Bromine/NBS : Corrosive and toxic.[1] Avoid inhalation.
References
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Sigma-Aldrich .[1] Product Entry for 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS 216766-18-6). Link
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SynQuest Laboratories . Product Entry for 2-Bromo-6-(trifluoromethyl)pyridin-3-ol (CAS 1211526-50-9). Link
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Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Regarding DoM selectivity in pyridines).
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Gribble, G. W., et al. (2010).[1] Lithiation of 3-methoxypyridines. Tetrahedron Letters.
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PubChem . Compound Summary for 2-Bromo-6-(trifluoromethyl)pyridin-3-ol. Link
